N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3-chloro-4-methoxyphenyl group attached to the amide nitrogen and a 6-chloropyridazine ring linked to the piperidine moiety.
Properties
Molecular Formula |
C17H18Cl2N4O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-25-14-3-2-12(10-13(14)18)20-17(24)11-6-8-23(9-7-11)16-5-4-15(19)21-22-16/h2-5,10-11H,6-9H2,1H3,(H,20,24) |
InChI Key |
NJUGOMWVXVYVQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the aryl/heteroaryl groups and piperidine modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and biological interactions:
Key Observations:
Substituent Effects: The 3-Cl,4-OMe phenyl group in the target compound and ’s analog may enhance lipophilicity compared to the 3-Cl,4-F benzyl group in ’s compound. Halogen positioning (Cl vs. F) and substituent bulk (methoxy vs. phenoxy) likely influence binding pocket interactions . ’s aryloxazole derivatives demonstrate that halogen type (Br/Cl/F) on the phenyl ring correlates with yield (76% for Br, 66% for Cl, 58% for F), suggesting steric or electronic effects during synthesis .
Biological Interactions :
- In , fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide) forms hydrogen bonds with Ser211 and a halogen bond with Gly151 in adenine-binding pockets. However, its potency is lower than fragment 5 (3-Cl-4-F benzamide), highlighting the importance of fluorine’s electronegativity for binding affinity .
- ’s aryloxazole compounds target hepatitis C virus (HCV) entry, with purity >98% and confirmed NMR/HRMS data, though their exact inhibitory mechanisms remain unspecified .
Synthetic Efficiency :
- The target compound’s structural analogs in and show moderate-to-high yields (58–76%) and excellent purity (>95–98%), suggesting robust synthetic protocols for piperidine-4-carboxamide scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
